
N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” is a complex organic compound that belongs to the class of aromatic amines This compound features a methoxyphenyl group, a methylene bridge, and a piperazinylbenzenamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-methoxybenzaldehyde and 4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
化学反応の分析
Types of Reactions
“N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine bond (methylene bridge) can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Formation of N-((2-methoxyphenyl)methyl)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of “N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-((2-Hydroxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- N-((2-Chlorophenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
- N-((2-Nitrophenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine
Uniqueness
“N-((2-Methoxyphenyl)methylene)-4-(4-(2-methylphenyl)-1-piperazinyl)benzenamine” is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can also affect the compound’s solubility and interaction with biological targets, making it distinct from its analogs.
特性
CAS番号 |
78932-97-5 |
|---|---|
分子式 |
C25H27N3O |
分子量 |
385.5 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-N-[4-[4-(2-methylphenyl)piperazin-1-yl]phenyl]methanimine |
InChI |
InChI=1S/C25H27N3O/c1-20-7-3-5-9-24(20)28-17-15-27(16-18-28)23-13-11-22(12-14-23)26-19-21-8-4-6-10-25(21)29-2/h3-14,19H,15-18H2,1-2H3 |
InChIキー |
BRZMTHPWBCBFOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC=C(C=C3)N=CC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


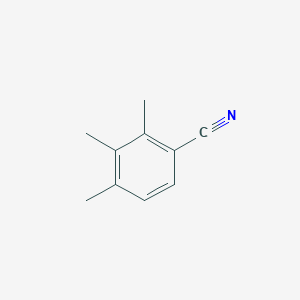
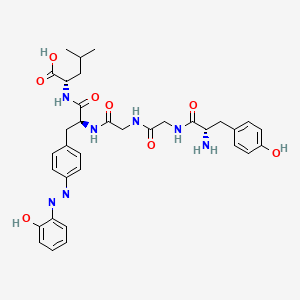

phosphanium](/img/structure/B14439174.png)
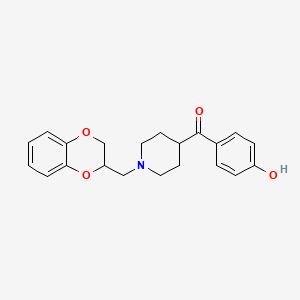
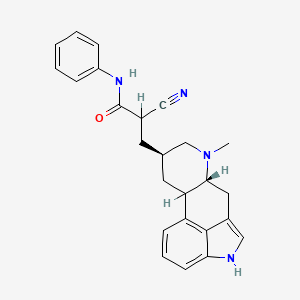
![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)





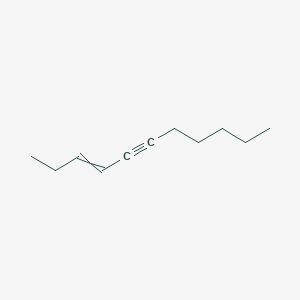
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)
